3-Thiophenecarboxylic acid, 2-(hydroxymethyl)-
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Overview
Description
2-(hydroxymethyl)thiophene-3-carboxylic acid is a heterocyclic compound containing a thiophene ring substituted with a hydroxymethyl group at the 2-position and a carboxylic acid group at the 3-position. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxymethyl)thiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the Fiesselmann synthesis, which is a condensation reaction between ynones or ynoates and 2-mercapto acetate . The reaction conditions typically include the use of a base and a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of thiophene derivatives, including 2-(hydroxymethyl)thiophene-3-carboxylic acid, often involves large-scale condensation reactions. The Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is another method used for the industrial synthesis of thiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
2-(hydroxymethyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents such as bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 2-(carboxymethyl)thiophene-3-carboxylic acid.
Reduction: Formation of 2-(hydroxymethyl)thiophene-3-methanol.
Substitution: Formation of various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
2-(hydroxymethyl)thiophene-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(hydroxymethyl)thiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
- 2-(hydroxymethyl)thiophene-3-methanol
- 2-(carboxymethyl)thiophene-3-carboxylic acid
- 2-(hydroxymethyl)furan-3-carboxylic acid
Uniqueness
2-(hydroxymethyl)thiophene-3-carboxylic acid is unique due to the presence of both a hydroxymethyl group and a carboxylic acid group on the thiophene ring.
Properties
CAS No. |
25744-95-0 |
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Molecular Formula |
C6H6O3S |
Molecular Weight |
158.18 g/mol |
IUPAC Name |
2-(hydroxymethyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C6H6O3S/c7-3-5-4(6(8)9)1-2-10-5/h1-2,7H,3H2,(H,8,9) |
InChI Key |
ZBLYLKPMGPWOCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1C(=O)O)CO |
Origin of Product |
United States |
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